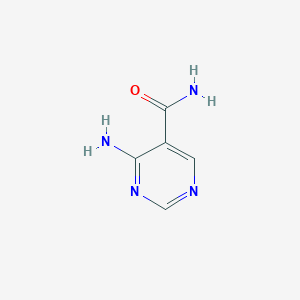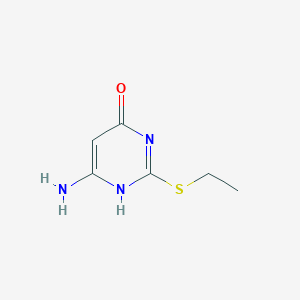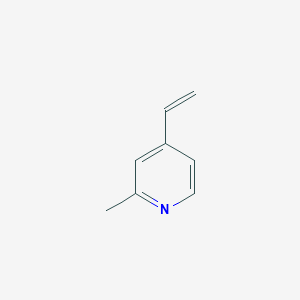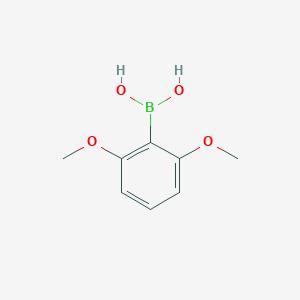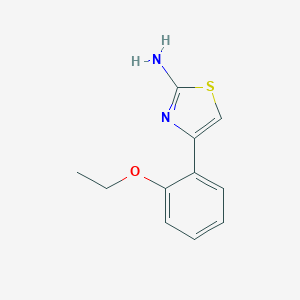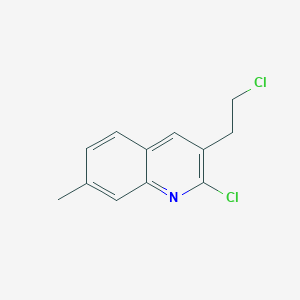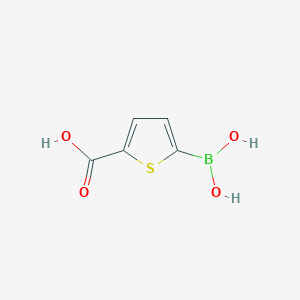
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide, also known as MSA, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. MSA belongs to the class of sulfonamide drugs and has been studied for its anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide can affect various biochemical and physiological processes in the body. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. However, 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of new formulations of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide that improve its solubility and stability. Another area of interest is the use of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in combination with other drugs to enhance its anti-cancer effects. Additionally, more research is needed to fully understand the mechanism of action of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide and its potential use in treating other diseases.
Métodos De Síntesis
The synthesis of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(4-morpholinyl)acetamide in the presence of a base. The product is then purified through recrystallization, yielding 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in a solid form.
Aplicaciones Científicas De Investigación
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
91533-01-6 |
|---|---|
Nombre del producto |
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide |
Fórmula molecular |
C12H17N3O4S |
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)14-12(16)9-15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18) |
Clave InChI |
ZKUIDNFBWWVULC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Otros números CAS |
91533-01-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



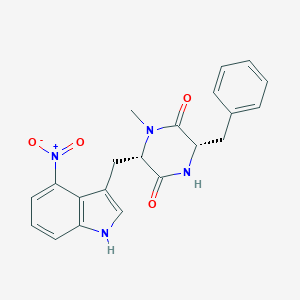
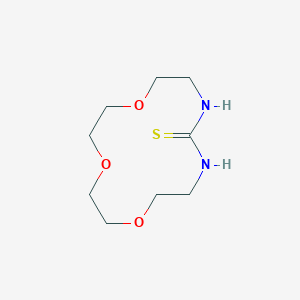
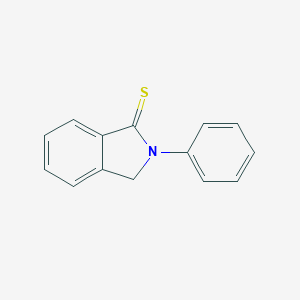
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
